molecular formula C6H11N3O3 B3244145 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate CAS No. 1609406-57-6

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate

Cat. No.: B3244145
CAS No.: 1609406-57-6
M. Wt: 173.17
InChI Key: LMXINBCGVPCEIL-UHFFFAOYSA-N
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Description

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate is a triazole derivative featuring a methyl-substituted 1,2,4-triazole ring linked to a propanoic acid backbone, with water molecules incorporated into its crystalline structure. This compound is of interest in pharmaceutical and agrochemical research due to the triazole moiety’s versatility in hydrogen bonding and metal coordination, which can influence bioactivity .

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.H2O/c1-4-7-5(9-8-4)2-3-6(10)11;/h2-3H2,1H3,(H,10,11)(H,7,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXINBCGVPCEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various triazole derivatives.

Scientific Research Applications

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Propanoic Acid/Amide Backbones

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
  • Structure: Features a 5-amino-triazole ring and a propanamide group.
  • Synthesis: Prepared via reactions of N-arylsuccinimides with aminoguanidine hydrochloride, highlighting differences in functionalization compared to the target compound’s carboxylic acid group .
3-[3-(3-Methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic Acid (3a)
  • Structure : Includes sulfanylidene and phenyl substituents on the triazole ring.
  • Physical Properties : Melting point of 183–184°C, suggesting higher thermal stability than the target hydrate, likely due to aromatic substituents .
  • Synthesis : Derived from sodium hydroxide-mediated hydrolysis, differing from the target compound’s synthetic pathway.

Chlorinated 3-Phenylpropanoic Acid Derivatives

  • Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) and its esters .
  • Bioactivity : Demonstrated selective antimicrobial activity against E. coli and S. aureus (MIC values: 8–16 µg/mL), attributed to chlorine substituents enhancing membrane penetration .
  • Comparison : Unlike the target compound’s triazole ring, these derivatives rely on halogenated phenyl groups for bioactivity, indicating divergent structure-activity relationships.

3-(Methylthio)propanoic Acid Esters

  • Examples: 3-(Methylthio)propanoic acid methyl and ethyl esters (pineapple aroma compounds) .
  • Applications: Key contributors to pineapple flavor, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples .
  • Comparison : The ester functional group and methylthio substituent contrast with the target compound’s triazole and carboxylic acid, underscoring how structural variations dictate applications (flavoring vs. pharmaceuticals).

Pyran-Linked Propanoic Acid Derivatives

  • Example: 3-(2-Oxo-2H-pyran-6-yl)propanoic acid (5) .
  • Bioactivity : Moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL) but weak effects on C. albicans .

Structural and Functional Group Analysis

Functional Group Impact

Compound Key Functional Groups Key Properties/Applications
Target Hydrate Triazole, carboxylic acid, hydrate Potential pharmaceutical applications
Chlorinated Phenylpropanoic Acids Halogenated phenyl, carboxylic acid Antimicrobial agents
3-(Methylthio)propanoic Acid Esters Methylthio, ester Flavoring agents
3-(5-Amino-triazol-3-yl)propanamides Amino-triazole, amide Drug intermediates (enhanced solubility)

Biological Activity

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The compound's structure features a triazole ring, which is known for its ability to interact with various biological targets.

The compound has the following chemical formula and properties:

PropertyValue
Chemical FormulaC₆H₉N₃O₂
Molecular Weight155.15 g/mol
CAS Number1609406-57-6
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways. For instance, it has been shown to exhibit antifungal properties similar to other triazole compounds like fluconazole and voriconazole .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting fungal growth, which is crucial for developing new antifungal agents. In vitro studies have shown that it can inhibit the growth of several fungal strains at micromolar concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells by disrupting cellular processes. The mechanism involves interference with microtubule dynamics, leading to abnormal mitotic spindle formation in cancer cells with amplified centrosomes . This property positions it as a candidate for further development in cancer therapeutics.

Case Studies

  • Antifungal Testing : A study conducted on the efficacy of this compound against Candida species demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antifungal activity compared to conventional treatments.
  • Cancer Cell Line Studies : In experiments involving human cancer cell lines, treatment with this compound resulted in a significant increase in the percentage of cells exhibiting multipolar spindles, suggesting its potential role as an antitumor agent by promoting cell death through aberrant mitosis .

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with other triazole derivatives is essential:

CompoundActivity TypeMIC (µg/mL)Notes
This compoundAntifungal/Anticancer16Effective against Candida species
FluconazoleAntifungal32Standard treatment for fungal infections
VoriconazoleAntifungal8More potent but with higher side effects

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate, and how is purity ensured?

  • The compound can be synthesized via condensation reactions involving hydrazine hydrate and carboxylic acid derivatives. For example, refluxing intermediates with hydrazine hydrate in n-butanol, followed by acidification (e.g., HCl) to precipitate the product, is a common approach . Purification typically involves recrystallization from solvents like dimethyl sulfoxide/water (1:1) or ethanol, with purity confirmed by chromatographic methods (HPLC/TLC) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹ and triazole ring vibrations). ¹H/¹³C NMR confirms proton environments (e.g., methyl groups on the triazole ring and propanoic acid chain). Elemental analysis verifies stoichiometry, while X-ray crystallography (using software like SHELX) resolves 3D molecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields of the compound?

  • Yield optimization involves varying reaction time, temperature, and catalyst ratios. For instance, extending reflux duration (e.g., 6–8 hours vs. 4 hours) or using KOH as a base may enhance cyclization efficiency . Kinetic studies via in-situ NMR or HPLC can monitor intermediate conversion rates to identify bottlenecks .

Q. How should researchers address discrepancies between crystallographic and spectroscopic data?

  • Contradictions (e.g., unexpected tautomerism in the triazole ring) require multi-technique validation. Cross-reference X-ray data (from SHELXL refinement ) with solid-state NMR to assess crystal packing effects. Solution-state NMR and DFT calculations can reconcile dynamic structural variations (e.g., proton exchange in hydrated forms) .

Q. What experimental considerations are vital for handling the compound’s solubility and stability?

  • The compound’s carboxylic acid group confers pH-dependent solubility (soluble in alkaline aqueous solutions, poorly in acidic). Stability studies under varying humidity and temperature (e.g., TGA/DSC) are essential for storage recommendations. Hydrate forms may require desiccant-stored anhydrous environments to prevent deliquescence .

Q. How can computational modeling predict biological interactions of this triazole derivative?

  • Molecular docking (e.g., AutoDock Vina) can screen against targets like fungal CYP51 or bacterial enzymes, leveraging the triazole’s known role in metalloenzyme inhibition . MD simulations assess binding stability, while QSAR models correlate substituent effects (e.g., methyl group position) with activity .

Methodological Tables

Table 1: Key Synthetic Parameters for Yield Optimization

ParameterOptimal RangeImpact on Yield
Reflux Time6–8 hours↑ Cyclization
Hydrazine Ratio3:1 (excess)↑ Intermediate conversion
Recrystallization SolventDMSO/H₂O (1:1)↑ Purity

Table 2: Analytical Techniques for Structural Validation

TechniqueTarget DataExample Output
X-ray (SHELXL)Crystal packingCCDC deposition ID
Solid-state NMRHydrogen bonding¹H chemical shifts
IR SpectroscopyFunctional groupsC=O stretch at 1705 cm⁻¹

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate
Reactant of Route 2
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3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate

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